

Synthesis of Deuterated Ticagrelor Impurities: A Technical Guide

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Compound of Interest

Compound Name: *Ticagrelor impurity 2-d7*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated impurities of Ticagrelor, a P2Y₁₂ receptor antagonist used to inhibit platelet aggregation. The introduction of deuterium at specific metabolically active sites can alter the pharmacokinetic profile of a drug, often leading to a longer half-life.^{[1][2]} Understanding the synthesis of deuterated impurities is crucial for the development of deuterated drug candidates, as well as for preparing analytical standards for pharmacokinetic and safety studies.

Introduction to Ticagrelor and the Rationale for Deuteration

Ticagrelor is a potent antiplatelet agent, but it has a relatively short half-life, necessitating twice-daily dosing.^[1] Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, is a well-established strategy in drug development to slow down metabolic processes.^{[1][2]} This "deuterium switch" can lead to improved pharmacokinetic properties.^{[1][2]} The primary metabolic routes for Ticagrelor involve O-dealkylation of the hydroxyethoxy side chain and hydroxylation of the sulfur side chain.^[1] Therefore, selective deuteration at these positions is a key area of investigation. This guide focuses on the synthesis of deuterated versions of known Ticagrelor process-related and degradation impurities.

General Synthetic Strategies

The synthesis of deuterated Ticagrelor impurities generally adapts established synthetic routes for the non-deuterated compounds, incorporating deuterated starting materials or reagents at key steps. Common strategies include nucleophilic substitution and Steglich esterification.[1]

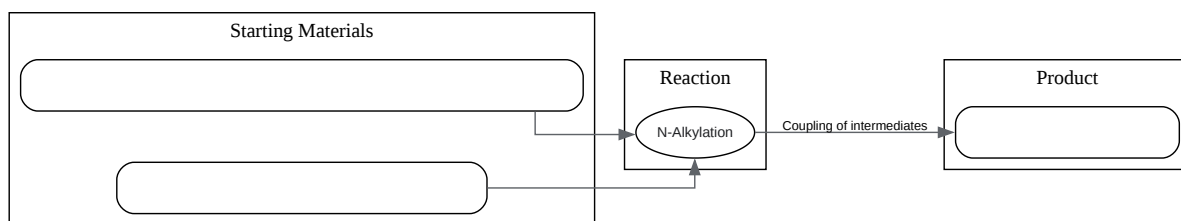
Synthesis of Key Deuterated Ticagrelor Impurities

This section details the proposed synthetic pathways for several deuterated Ticagrelor impurities. The selection of impurities is based on those identified in process-related and stability studies.[3]

Synthesis of Deuterated Ticagrelor Impurity B (Regioisomer)

Ticagrelor EP Impurity B is a regioisomer of Ticagrelor.[4] Its synthesis involves the coupling of key intermediates. To introduce deuterium, a deuterated version of the cyclopentane moiety can be utilized.

Proposed Synthetic Pathway for Deuterated Ticagrelor Impurity B:



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Caption: Proposed synthesis of deuterated Ticagrelor Impurity B.

Experimental Protocol (Adapted from non-deuterated synthesis):

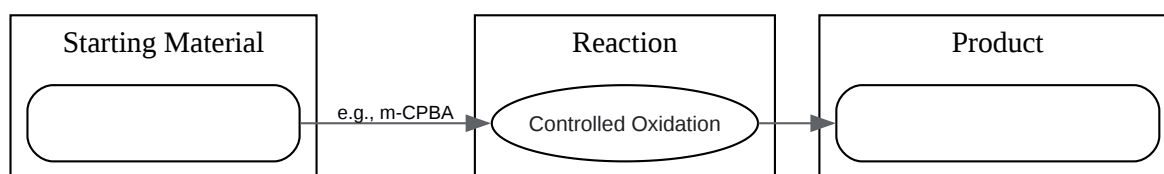
A detailed experimental protocol for the synthesis of a related intermediate involves the N-alkylation of a triazolopyrimidine derivative with a cyclopentane derivative in the presence of a

base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as ethanol.[5] To synthesize the deuterated analog, the corresponding deuterated cyclopentane starting material would be used. The reaction progress would be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][6] Purification would typically be achieved through column chromatography or recrystallization.[3][5]

Synthesis of Deuterated Ticagrelor Sulfoxide

Ticagrelor sulfoxide is an oxidation product and a known impurity.[7] Deuteration of the propylthio side chain could influence its metabolic oxidation.

Proposed Synthetic Pathway for Deuterated Ticagrelor Sulfoxide:



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Caption: Synthesis of deuterated Ticagrelor sulfoxide.

Experimental Protocol (Adapted from forced degradation studies):

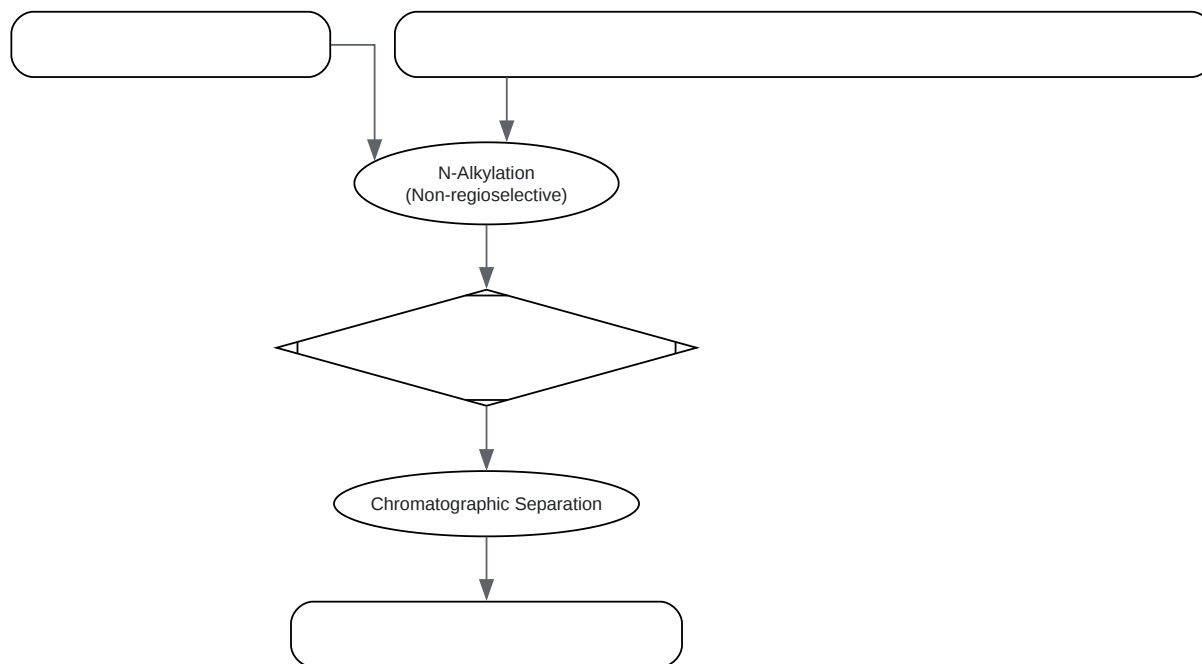
Forced degradation studies of Ticagrelor have shown the formation of oxidation products.[8][9] A controlled oxidation of Ticagrelor, deuterated at the propylthio side chain, can be achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction would be carried out in a suitable solvent like dichloromethane (DCM) at a controlled temperature. The product, deuterated Ticagrelor sulfoxide, would be isolated and purified using chromatographic techniques.

Synthesis of a Deuterated Process-Related Impurity

A known process-related impurity involves the N-alkylation at a different nitrogen of the triazole ring.[3] A deuterated version of this impurity can be synthesized using a similar approach to the

parent drug but with a deuterated intermediate.

Proposed Synthetic Pathway for a Deuterated Process-Related Impurity:



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Caption: Synthesis and isolation of a deuterated process-related impurity.

Experimental Protocol (Adapted from impurity synthesis):

The synthesis of this impurity would likely occur as a byproduct during the main synthesis of deuterated Ticagrelor. By slightly modifying the reaction conditions of the N-alkylation step, for instance by altering the base or solvent, the formation of this impurity could be favored.[5] The subsequent isolation of the deuterated impurity from the main product would be achieved by preparative HPLC or column chromatography.[3]

Quantitative Data

While specific yield and purity data for the synthesis of deuterated Ticagrelor impurities are not readily available in the public domain, the following table summarizes typical data for the synthesis of non-deuterated Ticagrelor and its intermediates, which can serve as a benchmark.

Step/Compound	Typical Yield (%)	Typical Purity (%) (by HPLC)	Reference
Synthesis of Ticagrelor Intermediate	85-90	>98	[5]
Final Deprotection to Ticagrelor	81	99.85	[6]
Isolation of Process- Related Impurities	0.08-0.22 (in crude)	>99 (after isolation)	[3]

Analytical Characterization

The synthesized deuterated impurities would require thorough characterization to confirm their structure and isotopic enrichment. Standard analytical techniques would include:

- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition, and to determine the degree of deuterium incorporation.[6][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , and ^2H): To confirm the chemical structure and pinpoint the location of the deuterium atoms.[3][6][10] The absence of signals in the ^1H NMR spectrum at the deuterated positions and the presence of corresponding signals in the ^2H NMR spectrum would confirm successful deuteration.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and to separate it from other isomers and impurities.[3][8][11]

Conclusion

The synthesis of deuterated Ticagrelor impurities is a critical aspect of the development of deuterated Ticagrelor as a potential therapeutic with improved pharmacokinetics. By adapting existing synthetic methodologies for Ticagrelor and its known impurities, and by incorporating deuterated building blocks, these important analytical standards can be prepared. The detailed characterization of these compounds is essential to support further drug development and regulatory filings. This guide provides a foundational understanding of the synthetic strategies and experimental considerations for the preparation of these deuterated molecules.

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